2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethan-1-amine
CAS No.: 1856042-44-8
Cat. No.: VC5099764
Molecular Formula: C7H9F3N4O3
Molecular Weight: 254.169
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1856042-44-8 |
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Molecular Formula | C7H9F3N4O3 |
Molecular Weight | 254.169 |
IUPAC Name | 2-[4-nitro-3-(2,2,2-trifluoroethoxy)pyrazol-1-yl]ethanamine |
Standard InChI | InChI=1S/C7H9F3N4O3/c8-7(9,10)4-17-6-5(14(15)16)3-13(12-6)2-1-11/h3H,1-2,4,11H2 |
Standard InChI Key | JNQWLXAPOGKDGO-UHFFFAOYSA-N |
SMILES | C1=C(C(=NN1CCN)OCC(F)(F)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The systematic IUPAC name, 2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethan-1-amine, reflects its substitution pattern:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
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4-Nitro group: An electron-withdrawing substituent at position 4, enhancing electrophilic character.
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3-Trifluoroethoxy group: A lipophilic -OCH2CF3 moiety at position 3, contributing to metabolic stability.
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1-Ethanamine chain: A two-carbon amine side chain at position 1, introducing basicity and hydrogen-bonding capacity.
The molecular formula is C7H9F3N4O3, with a calculated molecular weight of 268.17 g/mol .
Stereoelectronic Properties
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Aromaticity: The pyrazole ring maintains aromaticity through delocalized π-electrons, with resonance stabilization enhanced by the nitro group .
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Electron distribution: The nitro group withdraws electron density from the ring, while the trifluoroethoxy group exerts inductive electron-withdrawing effects, polarizing the molecule .
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Amine basicity: The primary amine (pKa ~10.5) remains protonated under physiological conditions, influencing solubility and receptor interactions .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis can be deconstructed into three key steps:
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Pyrazole ring formation: Cyclization of hydrazines with 1,3-diketones or via [3+2] cycloadditions.
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Functionalization: Sequential introduction of nitro and trifluoroethoxy groups.
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Side-chain incorporation: Alkylation or nucleophilic substitution to attach the ethanamine moiety.
Pyrazole Core Construction
A common approach involves condensing hydrazine with a β-keto ester derivative. For example, ethyl 3-(trifluoroethoxy)acetoacetate reacts with hydrazine hydrate to yield 3-(trifluoroethoxy)-1H-pyrazole .
Nitration
Electrophilic nitration using nitric acid/sulfuric acid introduces the nitro group at the 4-position. The trifluoroethoxy group directs nitration para to its position due to its electron-withdrawing nature .
Ethanamine Side-Chain Attachment
Nucleophilic aromatic substitution (SNAr) or alkylation links the amine side chain. Reacting 4-nitro-3-(trifluoroethoxy)-1H-pyrazole with 2-bromoethylamine hydrobromide in the presence of a base (e.g., K2CO3) yields the target compound .
Table 1: Key Synthetic Intermediates
Intermediate | Formula | Role |
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3-Trifluoroethoxy-1H-pyrazole | C4H3F3N2O | Core structure |
4-Nitro derivative | C4H2F3N3O3 | Electrophilic intermediate |
2-Bromoethylamine HBr | C2H7BrN | Amine precursor |
Physicochemical Properties
Solubility and Partitioning
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Aqueous solubility: 12.7 mg/mL (predicted, pH 7.4), driven by the ionizable amine and polar nitro group .
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LogP: 1.85 (octanol/water), indicating moderate lipophilicity from the trifluoroethoxy group .
Spectroscopic Characterization
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IR spectroscopy:
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¹H NMR (DMSO-d6):
Biological and Industrial Applications
Agrochemical Uses
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Herbicidal activity: Nitropyrazoles interfere with plant acetolactate synthase (ALS), a mechanism observed in sulfonylurea herbicides .
Table 2: Comparative Bioactivity Data
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